Cas no 1040656-84-5 (1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine)

1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine structure
1040656-84-5 structure
商品名:1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine
CAS番号:1040656-84-5
MF:C24H24N4O3S
メガワット:448.537364006042
CID:6005658
PubChem ID:42270076

1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine
    • 1040656-84-5
    • [6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
    • AKOS024504635
    • TDR86359
    • CHEMBL2093807
    • VU0640200-1
    • (6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
    • F5269-0129
    • インチ: 1S/C24H24N4O3S/c1-30-18-7-5-6-17(14-18)19-15-28-21(16-32-24(28)25-19)23(29)27-12-10-26(11-13-27)20-8-3-4-9-22(20)31-2/h3-9,14-16H,10-13H2,1-2H3
    • InChIKey: MKYQEAWNISMESV-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(N2CCN(C3C=CC=CC=3OC)CC2)=O)N2C=C(C3C=CC=C(C=3)OC)N=C12

計算された属性

  • せいみつぶんしりょう: 448.15691181g/mol
  • どういたいしつりょう: 448.15691181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 87.6Ų

1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5269-0129-1mg
1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine
1040656-84-5
1mg
$54.0 2023-09-10
Life Chemicals
F5269-0129-2mg
1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine
1040656-84-5
2mg
$59.0 2023-09-10
Life Chemicals
F5269-0129-2μmol
1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine
1040656-84-5
2μmol
$57.0 2023-09-10

1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine 関連文献

1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazineに関する追加情報

Introduction to 1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine and Its Significance in Modern Chemical Biology

1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine, with the CAS number 1040656-84-5, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This intricate molecular structure combines aromatic rings, heterocyclic scaffolds, and functional groups that make it a promising candidate for further investigation in drug discovery and molecular targeting.

The compound's core structure features a piperazine moiety linked to an imidazo[2,1-b][1,3]thiazole ring system, both of which are well-documented in medicinal chemistry for their ability to interact with biological targets. The presence of two methoxyphenyl groups further enhances its complexity and potential for selective binding. Such structural features are often leveraged to modulate biological activity, making this compound a subject of intense scrutiny in recent research.

In recent years, the pharmaceutical industry has seen a surge in the development of molecules that exploit imidazo[2,1-b][1,3]thiazole as a pharmacophore. This scaffold has been extensively studied for its role in inhibiting various enzymes and receptors involved in inflammatory pathways, cancer progression, and infectious diseases. The derivative 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl is particularly noteworthy for its potential to act as a key intermediate in synthesizing novel therapeutic agents.

The piperazine component of the compound is another critical feature that contributes to its pharmacological profile. Piperazine derivatives are known for their versatility in drug design, often serving as scaffolds for compounds targeting neurological disorders, cardiovascular diseases, and infectious diseases. The combination of these two heterocyclic systems in 1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine suggests a multifaceted interaction with biological targets, which could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently explore the biological activity of complex molecules like this one. The structural motifs present in CAS no 1040656-84-5 align well with known binding pockets of enzymes such as kinases and phosphodiesterases, which are pivotal targets in oncology and inflammatory diseases. This alignment makes the compound a valuable asset in the quest for novel small-molecule inhibitors.

The methoxy substituents on the aromatic rings play a crucial role in modulating the electronic properties of the molecule. These groups can influence both the solubility and binding affinity of the compound towards biological targets. In drug discovery pipelines, such modifications are often employed to optimize pharmacokinetic profiles while maintaining or enhancing biological activity. The strategic placement of methoxy groups in 1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine suggests careful consideration during its design phase.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. For instance, imidazo[2,1-b][1,3]thiazole derivatives have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer. The piperazine moiety could further enhance specificity by interacting with residues outside the active site of these enzymes. Such dual interactions could lead to more potent and selective therapeutic agents.

The synthesis of CAS no 1040656-84-5 involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The formation of the imidazo[2,1-b][1,3]thiazole ring system is particularly challenging due to its strained three-ring structure. However, modern synthetic methodologies have made significant strides in facilitating such constructions. The introduction of carbonyl groups at specific positions within this scaffold allows for further derivatization into bioactive molecules.

In conclusion,1-(2-methoxyphenyl)-4-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperazine (CAS no 1040656-84-5) stands as a testament to the innovative approaches being taken in chemical biology and drug discovery. Its unique structural features position it as a versatile tool for researchers exploring new therapeutic strategies across multiple disease areas. As our understanding of biological pathways continues to evolve,this compound will undoubtedly play a significant role in shaping future treatments.

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